molecular formula C9H12O4 B14176536 Methyl 6-(acetyloxy)hexa-2,4-dienoate CAS No. 921617-37-0

Methyl 6-(acetyloxy)hexa-2,4-dienoate

Cat. No.: B14176536
CAS No.: 921617-37-0
M. Wt: 184.19 g/mol
InChI Key: VDGPQLGQAQOBHT-UHFFFAOYSA-N
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Description

Methyl 6-(acetyloxy)hexa-2,4-dienoate is an organic compound with the molecular formula C9H12O4. It is a derivative of hexa-2,4-dienoic acid, where the hydroxyl group is acetylated, and the carboxyl group is esterified with methanol. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(acetyloxy)hexa-2,4-dienoate can be synthesized through the esterification of hexa-2,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane. The acetylation of the hydroxyl group can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(acetyloxy)hexa-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated esters.

    Substitution: Formation of esters with different functional groups replacing the acetoxy group.

Scientific Research Applications

Methyl 6-(acetyloxy)hexa-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(acetyloxy)hexa-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in further biochemical reactions. The compound’s double bonds and ester functionality allow it to engage in various chemical transformations, influencing its biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    Methyl sorbate: Methyl 2,4-hexadienoate, a similar ester with applications in food preservation.

    Ethyl 6-(acetyloxy)-4-methylhexa-2,4-dienoate: Another ester with similar structural features but different substituents.

Uniqueness

Methyl 6-(acetyloxy)hexa-2,4-dienoate is unique due to its specific combination of acetoxy and ester functionalities, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

921617-37-0

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 6-acetyloxyhexa-2,4-dienoate

InChI

InChI=1S/C9H12O4/c1-8(10)13-7-5-3-4-6-9(11)12-2/h3-6H,7H2,1-2H3

InChI Key

VDGPQLGQAQOBHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=CC=CC(=O)OC

Origin of Product

United States

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